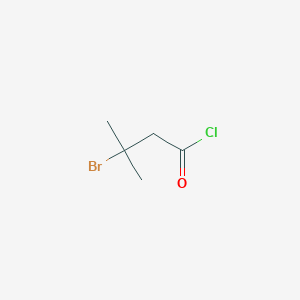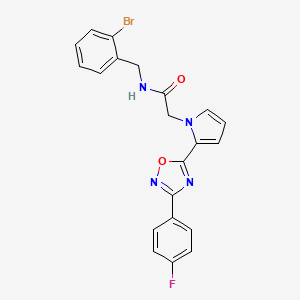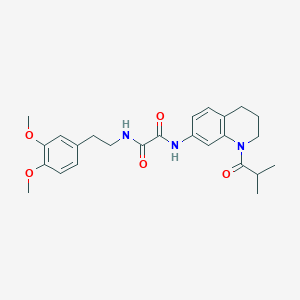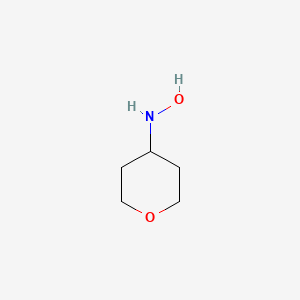
3-Bromo-3-methylbutanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-Bromo-3-methylbutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Employed in the synthesis of polymers and advanced materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-3-methylbutanoyl chloride can be synthesized through the reaction of 3-bromo-3-methylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:
3-Bromo-3-methylbutanoic acid+SOCl2→3-Bromo-3-methylbutanoyl chloride+SO2+HCl
This method is commonly used in laboratory settings due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-bromo-3-methylbutanoic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Reacts in the presence of a base to form esters.
Thiols: Reacts to form thioesters.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules . This reactivity is utilized in various synthetic and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-3-methylbutanoic acid: The precursor to 3-Bromo-3-methylbutanoyl chloride.
3-Chloro-3-methylbutanoyl chloride: A similar compound with a chlorine atom instead of a bromine atom.
3-Bromo-3-methylbutanol: An alcohol derivative of the compound.
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent and its ability to form a wide range of derivatives through nucleophilic substitution reactions . This makes it a valuable intermediate in organic synthesis and various research applications .
Propriétés
IUPAC Name |
3-bromo-3-methylbutanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,6)3-4(7)8/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOSKIMJNMGZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2718709.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2718710.png)


![6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2718716.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B2718717.png)
![N~5~-(1,3-benzodioxol-5-ylmethyl)-N~7~-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2718719.png)

![4-(methoxymethyl)-1-[1-(1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2718721.png)
![N-Methyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2718722.png)
![N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718723.png)



